1-Chloro-4-methoxybutan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

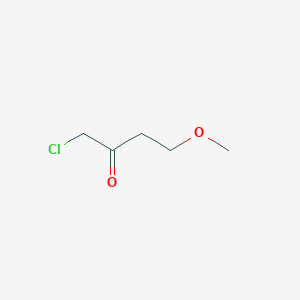

“1-Chloro-4-methoxybutan-2-one” is a chemical compound with the molecular formula C5H9ClO2 . It is also known by other names such as “1-Chloro-4-methoxybutane” and "4-Chlorobutyl methyl ether" .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 5 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The average mass is 122.593 Da .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 136.58 . It has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 1.6, indicating its lipophilicity . It is very soluble with a solubility of 30.6 mg/ml .Scientific Research Applications

Determination of Methoxy Groups in Soils

The Zeisel method combined with gas-liquid chromatography has been applied for the determination of methoxy groups in soil, using 1-iodobutane as an internal standard. This method showcases the role of chloro-methoxy ketones in analytical soil chemistry, providing accurate results for pure compounds and their interactions with soil. This technique is significant for environmental chemistry and soil science studies (Magalhães & Chalk, 1986).

Aldol-Type Reaction Enhancement

In synthetic organic chemistry, 1-Chloro-4-methoxybutan-2-one derivatives participate in aldol-type reactions, producing high yields of 4-substituted 4-benzyloxybutan-2-ones. This showcases the compound's utility in creating complex organic molecules, contributing to advancements in synthetic methodology (Masuyama et al., 1992).

Catalytic Activity in Organic Synthesis

The compound's derivatives have been studied for their catalytic activity in organic solvent/alkaline solutions, particularly in the reaction of 4-methoxyphenylacetic acid with n-bromobutane. This research underlines the compound's potential as a catalyst in organic synthesis, offering insights into triphase catalysis (Wu & Lee, 2001).

Sustainable Solvent Alternatives

Recent studies have explored 3-methoxybutan-2-one, a related compound, as a sustainable bio-based alternative to chlorinated solvents. This highlights the environmental applications of chloro-methoxy ketones, offering a renewable solution to replace harmful solvents in chemical processes (Jin et al., 2021).

Vibration Spectra and Rotational Isomerism

The vibration spectra and rotational isomerism of chain molecules, including 1-chloro- and 1-bromo-butanes, have been thoroughly investigated. These studies provide valuable information on the physical chemistry and molecular behavior of chloro-methoxy ketones, contributing to the understanding of their structural properties (Ogawa et al., 1978).

Safety and Hazards

The safety data sheet for “1-Chloro-4-methoxybutan-2-one” indicates that it should be stored in an inert atmosphere, under -20°C . It has a hazard statement of H315-H318-H335-H227, indicating that it is highly flammable, may be fatal if swallowed and enters airways, and is harmful to aquatic life with long-lasting effects .

Future Directions

While specific future directions for “1-Chloro-4-methoxybutan-2-one” are not mentioned, related compounds like “3-Methoxybutan-2-one” have been explored as sustainable bio-based alternatives to chlorinated solvents . This suggests potential future directions in exploring “this compound” as a possible alternative solvent in various chemical reactions.

Properties

IUPAC Name |

1-chloro-4-methoxybutan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO2/c1-8-3-2-5(7)4-6/h2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVTCSZPWDYDCIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87308-03-0 |

Source

|

| Record name | 1-chloro-4-methoxybutan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2828882.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B2828885.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2828887.png)

![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2828889.png)

![3-butyl-9-(furan-2-ylmethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2828900.png)

![N-[Cyano-(2,4-dimethoxyphenyl)methyl]-2-(cyclohexen-1-yl)acetamide](/img/structure/B2828901.png)